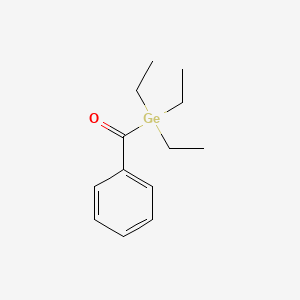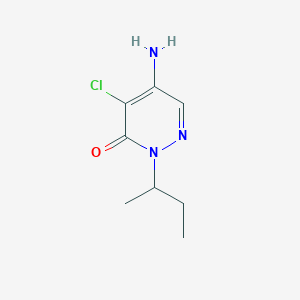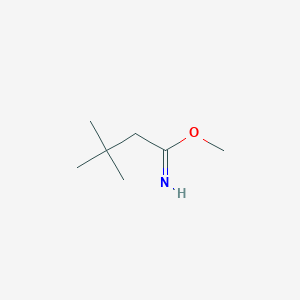
Methyl3,3-dimethylbutanimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,3-dimethylbutanimidate is a chemical compound with the molecular formula C7H15NO It is a derivative of butanoic acid and is characterized by the presence of a methyl group attached to the nitrogen atom of the imidate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3,3-dimethylbutanimidate can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylbutanoyl chloride with methanol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired imidate ester.
Industrial Production Methods
In an industrial setting, the production of methyl 3,3-dimethylbutanimidate may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,3-dimethylbutanimidate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imidate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the imidate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3,3-dimethylbutanoic acid.
Reduction: Formation of 3,3-dimethylbutylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3,3-dimethylbutanimidate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 3,3-dimethylbutanimidate involves its interaction with specific molecular targets. The imidate group can form hydrogen bonds and other interactions with enzymes and proteins, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Methyl 3,3-dimethylbutanimidate can be compared with other similar compounds such as:
Methyl 3,3-dimethylbutanoate: An ester with similar structural features but different reactivity.
3,3-Dimethylbutanamide: An amide derivative with distinct chemical properties.
3,3-Dimethylbutanoyl chloride: A reactive acyl chloride used in various synthetic applications.
The uniqueness of methyl 3,3-dimethylbutanimidate lies in its imidate group, which imparts specific reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
methyl 3,3-dimethylbutanimidate |
InChI |
InChI=1S/C7H15NO/c1-7(2,3)5-6(8)9-4/h8H,5H2,1-4H3 |
InChI-Schlüssel |
HNRQRGXENFLZAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(=N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



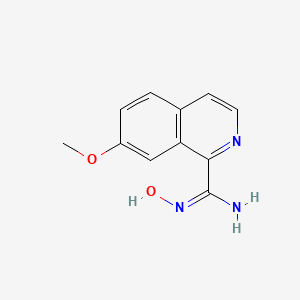


![Ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13155066.png)
![(2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13155068.png)
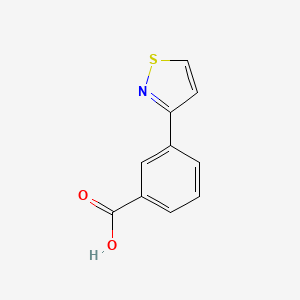


![N-[1-(Aminomethyl)cyclopropyl]cyclopropanecarboxamide](/img/structure/B13155085.png)


